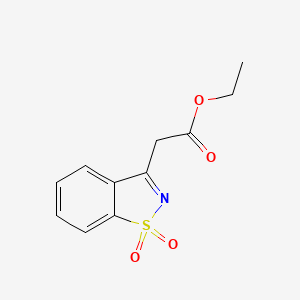![molecular formula C19H15NO5 B2465285 Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate CAS No. 890646-64-7](/img/structure/B2465285.png)
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate, also known as MMOC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMOC belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate is not fully understood. However, studies have suggested that Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate may exert its biological activities through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has also been found to inhibit the growth of cancer cells and induce apoptosis. In animal studies, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate in lab experiments is its diverse biological activities, which make it a promising compound for various applications. However, the limitations of using Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate. One possible direction is the synthesis of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate and its derivatives to better understand their biological activities. Additionally, the potential applications of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate in material science and agriculture warrant further exploration. Overall, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate is a compound with great potential for various scientific research applications, and further studies are needed to fully exploit its properties.
Synthesemethoden
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate can be synthesized through a multistep process involving the condensation of 3-acetylcoumarin with 5-amino-2-methylbenzoic acid, followed by the esterification of the resulting product with methyl chloroformate. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In agriculture, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been found to have pesticidal properties. In material science, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-7-8-15(14(9-11)18(22)24-2)20-17(21)16-10-12-5-3-4-6-13(12)19(23)25-16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDNDVKLDAFVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)

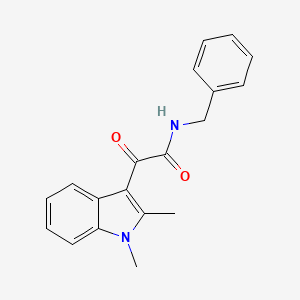
![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)
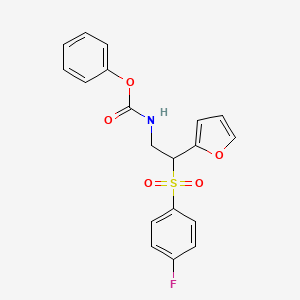
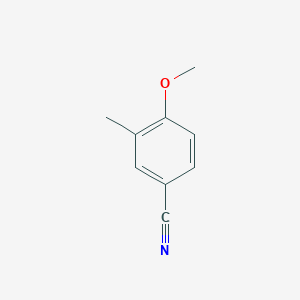
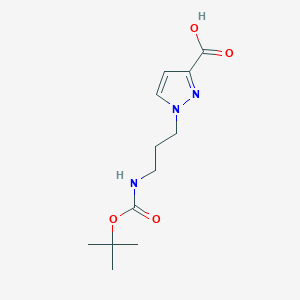
![3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2465216.png)


![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2465223.png)
